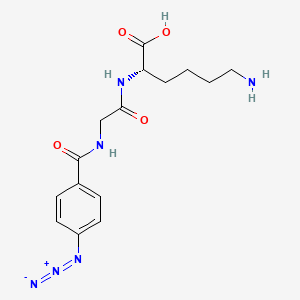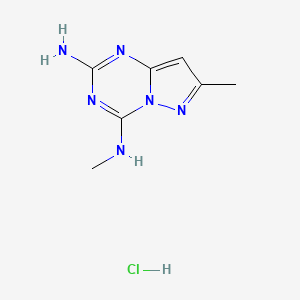
2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate is a synthetic organic compound. It belongs to the class of pyrazolo-triazine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the triazine ring: This step often involves the reaction of the pyrazole intermediate with cyanamide or its derivatives under acidic or basic conditions.
Methylation and amination: The final steps include methylation and amination reactions to introduce the methylamino and amino groups at the desired positions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This can be used to alter the functional groups present in the molecule.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine
- 4-Amino-2-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine
- 2,4-Diamino-7-methyl-pyrazolo(1,5-a)-s-triazine
Uniqueness
2-Amino-4-methylamino-7-methyl-pyrazolo(1,5-a)-s-triazine hydrochloride hemihydrate is unique due to its specific substitution pattern and the presence of the hydrochloride hemihydrate form, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Propiedades
Número CAS |
71680-67-6 |
|---|---|
Fórmula molecular |
C7H11ClN6 |
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
4-N,7-dimethylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C7H10N6.ClH/c1-4-3-5-10-6(8)11-7(9-2)13(5)12-4;/h3H,1-2H3,(H3,8,9,10,11);1H |
Clave InChI |
MPOAPVKETBTGMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=C1)N=C(N=C2NC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
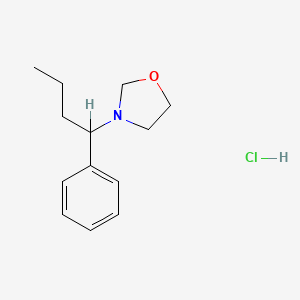

silane](/img/structure/B14454401.png)
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)
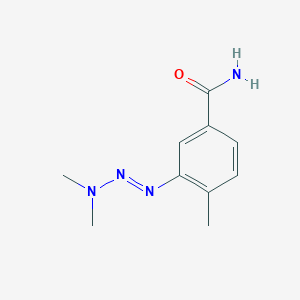


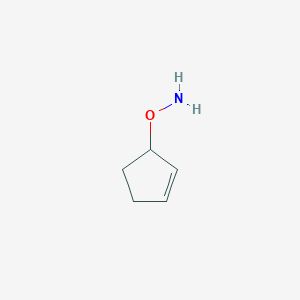

![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)
